7-Bromo-5-fluoro-2-methylbenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-fluoro-2-methylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Vorbereitungsmethoden
The synthesis of 7-Bromo-5-fluoro-2-methylbenzofuran typically involves the bromination and fluorination of 2-methylbenzofuran. One common synthetic route includes the following steps:
Bromination: 2-Methylbenzofuran is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 7-position.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
7-Bromo-5-fluoro-2-methylbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Heck, Sonogashira, and Stille couplings to form various substituted benzofuran derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-fluoro-2-methylbenzofuran has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Bromo-5-fluoro-2-methylbenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-5-fluoro-2-methylbenzofuran can be compared with other benzofuran derivatives such as:
7-Bromo-2-methylbenzofuran: Lacks the fluorine atom at the 5-position, which may affect its biological activity and chemical reactivity.
5-Fluoro-2-methylbenzofuran: Lacks the bromine atom at the 7-position, which can influence its properties and applications.
2-Methylbenzofuran: The parent compound without any halogen substitutions, serving as a basic structure for further modifications.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other benzofuran derivatives.
Eigenschaften
Molekularformel |
C9H6BrFO |
---|---|
Molekulargewicht |
229.05 g/mol |
IUPAC-Name |
7-bromo-5-fluoro-2-methyl-1-benzofuran |
InChI |
InChI=1S/C9H6BrFO/c1-5-2-6-3-7(11)4-8(10)9(6)12-5/h2-4H,1H3 |
InChI-Schlüssel |
COHMSTXCIFWUOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=CC(=C2O1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.